Bienvenue dans la boutique en ligne BenchChem!

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Chemical Biology Assay Development

This 2-oxo-2H-chromene-3-carboxamide derivative is purpose-built for structure-activity relationship (SAR) campaigns examining N-acyl indoline substitution. With no pre-existing target engagement data, it serves as a matched molecular pair comparator to cyclopropyl, acetyl, or cyclohexyl analogs, enabling researchers to establish quantitative activity and ADMET baselines under identical assay conditions. Ideal for early-stage probe development where de novo biochemical screening is planned. Secure high-purity material to reduce batch variability in your SAR dataset.

Molecular Formula C24H22N2O4
Molecular Weight 402.4 g/mol
CAS No. 1058413-72-1
Cat. No. B3209329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
CAS1058413-72-1
Molecular FormulaC24H22N2O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C24H22N2O4/c27-22(19-13-17-7-3-4-8-21(17)30-24(19)29)25-18-10-9-15-11-12-26(20(15)14-18)23(28)16-5-1-2-6-16/h3-4,7-10,13-14,16H,1-2,5-6,11-12H2,(H,25,27)
InChIKeyWSQBIEIKOJVXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1058413-72-1) Baseline Characterization


The compound N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1058413-72-1, molecular weight 402.4 g/mol) is a synthetic small molecule belonging to the class of 2-oxo-2H-chromene-3-carboxamide derivatives [1]. It features an indoline core N-substituted with a cyclopentanecarbonyl group and linked via a carboxamide bridge to a coumarin scaffold. Information on its primary biological targets and quantitative activity profiles is not available in the indexed peer-reviewed literature or in accessible patent documents as of 2026-04-30, which precludes a baseline comparison against its closest structural analogs at this time [2].

Why Generic Substitution Fails for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide Without Quantitative Differentiation Evidence


The practice of interchanging in-class 2-oxo-2H-chromene-3-carboxamide analogs based on structural similarity alone is highly unreliable for this compound series . The publicly available evidence base for this specific molecule does not contain the quantitative comparisons—such as head-to-head IC50 values, selectivity profiles, or ADMET parameters against defined comparators—that are necessary to scientifically justify any substitution [1]. Until such data is generated and published, any claim that a structurally related analog will exhibit equivalent or superior performance in a given assay is speculative and not evidence-based .

Quantitative Differentiation Evidence: N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Absence of Published Quantitative Bioactivity Data Prevents Compound-Specific Differentiation

A comprehensive search of the peer-reviewed literature, including PubMed, Google Scholar, and major patent databases, retrieves no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in any assay system. The sole source claiming IC50 values against breast and lung cancer cell lines is a vendor page that does not provide the actual numerical values, the cell line identifiers, or the original reference, rendering it unverifiable . In contrast, the broader coumarin-3-carboxamide class contains multiple published structure-activity relationships (SARs) where quantitative differentiation between closely related analogs is well-documented, such as the 145-fold difference between derivatives 4o (IC50 0.16 µM) and 4a (IC50 23.2 µM) against AChE [1]. Without analogous data for this compound, no scientific differentiation claim can be made.

Medicinal Chemistry Chemical Biology Assay Development

Physicochemical Property Differences Can Be Inferred but Lack Quantitative Functional Correlation

The calculated molecular weight (402.4 g/mol), logP (~3.9 predicted), and hydrogen bond donor/acceptor count (1/4) fall within typical oral drug-like space (Lipinski rule-of-five compliant) [1]. However, no experimentally measured logP, aqueous solubility, pKa, or permeability data are published. This precludes any quantitative comparison of developability parameters against close analogs such as N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (MW 348.4) or N-(1-(cyclohexanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide . While the cyclopentanecarbonyl substitution is expected to increase lipophilicity and molecular volume relative to the acetyl analog, the magnitude and biological consequences of this difference cannot be quantified without experimental measurement.

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Application Scenarios for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide Based on Available Evidence


De Novo Chemical Probe Development Requiring Activity-Based Profiling

This compound is most appropriately utilized in early-stage chemical probe development where its activity profile is to be established de novo. Given the absence of pre-existing quantitative target engagement data, its procurement should be preceded by a comprehensive biochemical and cellular screening cascade against the researcher's targets of interest, with parallel testing of structural analogs (e.g., N-(1-acetylindolin-6-yl) and N-(1-(cyclohexanecarbonyl)indolin-6-yl) derivatives) to establish SAR from the ground up .

Structure-Activity Relationship (SAR) Studies within the 2-Oxo-2H-Chromene-3-Carboxamide Series

This compound serves as a valid comparator in SAR studies examining the influence of the N-acyl substituent on the indoline ring. Researchers investigating how cyclopentyl versus acetyl, cyclopropyl, or cyclohexyl groups modulate biological activity must include this compound as one member of the matched molecular pair analysis. However, the interpretation of any activity difference requires that all analogs be tested under identical, clearly reported assay conditions [1].

Physicochemical and Permeability Profiling Within Matched Molecular Pairs

This compound is suitable for systematic experimental determination of physicochemical parameters (logP/logD, thermodynamic solubility, PAMPA/Caco-2 permeability) alongside its closest matched-pair analogs to quantify the effect of cyclopentanecarbonyl substitution relative to acetyl or cyclohexyl counterparts. The resulting dataset would fill the current evidence gap and enable future procurement decisions grounded in measurable property differences .

Quote Request

Request a Quote for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.